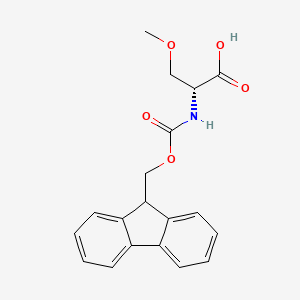

Fmoc-O-methyl-D-Ser

Descripción general

Descripción

Fmoc-O-methyl-D-Ser is a chemical compound with the molecular formula C19H19NO5 . It is used in research and development .

Synthesis Analysis

Fmoc-O-methyl-D-Ser is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the synthesis of peptides in virtually any scale . The Fmoc group is removed using a two-step mechanism reaction favored by the use of cyclic secondary amines .Molecular Structure Analysis

The molecular structure of Fmoc-O-methyl-D-Ser consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The structure can be further analyzed using tools like ChemSpider .Chemical Reactions Analysis

The Fmoc group in Fmoc-O-methyl-D-Ser can be removed using a weak base such as triethylamine . This process is crucial for the synthesis of peptides .Physical And Chemical Properties Analysis

Fmoc-O-methyl-D-Ser has a molecular weight of 341.36 . More detailed physical and chemical properties can be obtained from resources like ChemicalBook .Aplicaciones Científicas De Investigación

1. Application in Green Chemistry

- Summary : Fmoc-protected amino acids, such as Fmoc-O-methyl-D-Ser, are used in the modification of amino acids. The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

- Methods : The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

2. Application in Solid Phase Peptide Synthesis

- Summary : The Fmoc strategy is widely used in solid phase peptide synthesis (SPPS). Fmoc-protected amino acids are crucial for securing a good quality product .

3. Application in Amino Acid Derivatization

- Summary : Fmoc-protected amino acids are used in the derivatization of amino acids. It is usually the Boc-protected (backbone chain) amino acids that are used for the synthesis of those modified amino acids, but this strategy faces several drawbacks .

- Methods : Many reaction conditions involving the side chain are not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .

- Results : The use of Fmoc-protected amino acids in amino acid derivatization has shown to be more efficient and less expensive than other methods .

4. Application in Low Molecular Weight Organic Gelators

- Summary : Fmoc-based low molecular weight organic gelators are used in various potential applications .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The current findings provide a lead to construct or design various new synthetic Fmoc-based low molecular weight organic gelators .

5. Application in Hydrogel Construction

- Summary : Several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The current findings provide a lead to construct or design various new synthetic Fmoc-based low molecular weight organic gelators .

6. Application in Suppressing Diketopiperazine Formation

- Summary : Diketopiperazine (DKP) formation is a ubiquitous side reaction in solid-phase peptide synthesis (SPPS) that is highly sequence-dependent . An optimized Fmoc-removal strategy using 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .

- Methods : The study used an alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP which led to drastic DKP reduction relative to 20% piperidine/DMF .

- Results : This strategy could also enhance the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208514 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-O-methyl-D-Ser | |

CAS RN |

1279032-69-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B567122.png)

![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)

![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)